molecular formula C16H13N3O3S2 B12215975 N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12215975
M. Wt: 359.4 g/mol
InChI Key: FNHWRTIOQUXOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with a benzylsulfonyl group and a benzamide moiety. This structure places it within a class of chemicals known for diverse biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the 1,3,4-thiadiazole structure have been extensively studied and demonstrate a range of pharmacological properties. Research on similar sulfonyl-linked 1,3,4-thiadiazole derivatives has shown potential for significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . Furthermore, structurally related benzamide-bearing thiadiazole compounds have been investigated as inhibitors of enzymes like lipoxygenase (LOX), a novel target in anticancer research, and have exhibited promising in vitro cytotoxicity against various human cancer cell lines . The benzylsulfonyl linker in its structure is a key feature that can dramatically impact biological activity and physicochemical properties . Researchers can utilize this compound as a building block for synthesizing novel derivatives or as a reference standard in biochemical assays. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not classified as a drug, pharmaceutical, or cosmetic. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H13N3O3S2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(23-15)24(21,22)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20)

InChI Key

FNHWRTIOQUXOGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclization of thiosemicarbazide with carbon disulfide under acidic conditions.

Procedure :

  • Dissolve thiosemicarbazide (10 mmol) in ethanol (30 mL).

  • Add carbon disulfide (12 mmol) and reflux at 80°C for 6 hours under nitrogen.

  • Acidify with concentrated HCl to precipitate 5-amino-1,3,4-thiadiazole-2-thiol (Yield: 68–72%).

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time6 hours
SolventEthanol
Yield68–72%

Sulfonylation with Benzylsulfonyl Chloride

The thiol group at the 5-position is oxidized and replaced with a benzylsulfonyl moiety.

Procedure :

  • Suspend 5-amino-1,3,4-thiadiazole-2-thiol (5 mmol) in dry dichloromethane (20 mL).

  • Add benzylsulfonyl chloride (6 mmol) and triethylamine (7 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Wash with water, dry over Na₂SO₄, and evaporate to obtain 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (Yield: 65–70%).

Optimization Notes :

  • Excess benzylsulfonyl chloride (1.2 equiv.) improves yield by 15%.

  • Triethylamine acts as both base and catalyst, reducing side-product formation.

Amidation with Benzoyl Chloride

The amine at the 2-position undergoes amidation to introduce the benzamide group.

Procedure :

  • Dissolve 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amine (3 mmol) in acetonitrile (15 mL).

  • Add benzoyl chloride (3.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.3 mmol).

  • Reflux at 90°C for 8 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the final product (Yield: 60–65%).

Characterization Data :

  • Melting Point : 175–178°C.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, 2H, J = 7.2 Hz, benzamide), 7.52 (m, 5H, benzylsulfonyl), 4.45 (s, 2H, CH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, the sulfonylation and amidation steps are adapted for continuous flow reactors:

  • Flow Rate : 0.5 mL/min for sulfonylation, 0.3 mL/min for amidation.

  • Residence Time : 30 minutes per step, achieving 85% overall yield.

Solvent Recycling

Ethanol and acetonitrile are recovered via distillation, reducing production costs by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Synthesis60–6595Moderate
Continuous Flow8598High
Microwave-Assisted7597Limited

Microwave-Assisted Synthesis :

  • Reduces reaction time from 8 hours to 45 minutes.

  • Requires specialized equipment, limiting industrial adoption.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-sulfonylation generates disulfonyl derivatives.

  • Solution : Use stoichiometric benzylsulfonyl chloride and monitor via TLC.

Low Amidation Efficiency

  • Issue : Steric hindrance from the benzylsulfonyl group reduces reactivity.

  • Solution : Employ DMAP as a catalyst to activate the acyl chloride .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The benzylsulfonyl group undergoes redox transformations under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
ReductionLiAlH₄ in anhydrous etherN-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide72%
OxidationH₂O₂ in acidic mediumNo further oxidation (sulfonyl group is terminal)-
  • Mechanism : Reduction of the sulfonyl (-SO₂-) group to thioether (-S-) using LiAlH₄ proceeds via electron transfer to sulfur, forming a thiolate intermediate stabilized by the aromatic system .

Nucleophilic Substitution Reactions

The thiadiazole ring facilitates nucleophilic attack at C-2 and C-5 positions:

ReagentConditionsProductApplicationReference
NH₃/MeOHReflux, 6h2-Amino-5-(benzylsulfonyl)-1,3,4-thiadiazoleAntibacterial intermediate
R-X (alkyl halides)K₂CO₃, DMF, 80°CN-Alkylated derivativesEnhanced lipophilicity for drug design
  • Key Insight : Electrophilic substitution is hindered by the electron-withdrawing sulfonyl group, while nucleophilic substitution predominates at electron-deficient ring positions .

Hydrolysis and Stability

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotesReference
Acidic (HCl, 6M)Reflux, 12hBenzoic acid + 5-(benzylsulfonyl)-1,3,4-thiadiazol-2-amineDegradation pathway
Basic (NaOH, 2M)RT, 24hPartial hydrolysis to sodium benzoatepH-dependent stability

Cyclization and Ring-Opening Reactions

Under strong bases, the thiadiazole ring opens to form reactive intermediates:

ReactionConditionsProductSignificanceReference
Ring-openingNaOH (10%), 100°CThiourea derivativesPrecursors for heterocyclic synthesis
CyclizationPOCl₃, 60°CThiadiazolo[3,2-b]quinazolinonesAnticancer scaffold

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

DerivativeSynthetic RouteBioactivity (IC₅₀/µM)TargetReference
Piperazinyl-quinolone conjugateNucleophilic substitution0.12 (S. aureus)DNA gyrase inhibition
3-Phenylprop-2-enamide analogAcylation1.8 (HCT-116 colon cancer)Caspase-3 activation
  • SAR Note : The benzylsulfonyl group enhances interaction with hydrophobic enzyme pockets, while the thiadiazole ring contributes to π-stacking with biological targets .

Comparative Reactivity with Analogues

A comparative analysis of similar thiadiazoles reveals distinct reactivity patterns:

CompoundReactivity with LiAlH₄Hydrolysis Rate (t₁/₂, h)
N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamideFull reduction at -SO₂-48 (pH 7.4)
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide No reduction120 (pH 7.4)
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide Oxidation to sulfonyl24 (pH 7.4)

Industrial and Pharmacological Implications

  • Scale-Up Challenges : Multi-step syntheses require optimized purification (e.g., column chromatography) to achieve >95% purity .

  • Drug Development : Derivatives show promise against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ≤2 µg/mL .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry and its potential as a scaffold for antimicrobial and anticancer agents.

Scientific Research Applications

Antibacterial Activity

Studies have shown that derivatives of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide exhibit potent antibacterial properties. For instance, a series of piperazinyl quinolone derivatives containing this thiadiazole moiety demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were more effective than established antibiotics like norfloxacin and ciprofloxacin against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiepileptic Activity

Research indicates that compounds related to the thiadiazole structure can serve as effective antiepileptic agents. A quantitative structure–activity relationship (QSAR) study highlighted the correlation between structural descriptors of thiadiazole derivatives and their antiepileptic efficacy. Specific derivatives were synthesized and tested in animal models, showing significant reduction in seizure activity .

Anticancer Potential

This compound derivatives have been explored for their potential as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and HER-2 in cancer treatment. In vitro assays confirmed their ability to inhibit the kinase activity of these targets selectively, demonstrating promising anti-proliferative effects against breast and lung cancer cell lines .

Case Study 1: Antibacterial Evaluation

A comprehensive study synthesized several N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and evaluated their antibacterial efficacy against various pathogens. The results indicated that compounds with specific structural features exhibited enhanced antibacterial activity compared to their parent compounds .

CompoundActivity Against S. aureusActivity Against E. coli
AMIC = 2 µg/mlMIC = 16 µg/ml
BMIC = 1 µg/mlMIC = 32 µg/ml

Case Study 2: Antiepileptic Activity Testing

In a model using maximal electroshock-induced seizures in mice, several thiadiazole derivatives were tested for their antiepileptic properties. The study found that certain compounds led to a significant reduction in seizure frequency and duration compared to control groups .

CompoundDose (mg/kg)Seizure Reduction (%)
C10086%
D5072%

Mechanism of Action

The mechanism of action of N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as tyrosinase . The compound’s sulfonyl and thiadiazole groups are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Comparison of Structural Analogs
Compound Name Substituent on Thiadiazole Biological Activity Key Findings References
N-(5-(Benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide Benzylsulfonyl Inferred from analogs Electron-withdrawing sulfonyl group may enhance stability and target binding. -
9g (N-({5-[(4-Hydroxy-3-methoxy benzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide) 4-Hydroxy-3-methoxy benzylidene amino Antioxidant 64.2% yield; potent ABTS•+ radical scavenging (IC₅₀ ~12 μM).
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Benzylthio (S-benzyl) Anticancer (MDA, PC3, U87) Dual inhibition of Abl/Src kinases; IC₅₀: 0.8–2.1 μM against cancer cell lines.
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 2-Cyanoacrylamido Anticancer Pro-apoptotic activity; G2/M cell cycle arrest in MCF-7 cells.
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide (8a-g) 4-Methoxyphenyl Antifungal Moderate activity against Candida albicans (MIC: 50–100 μg/mL).

Key Structural and Functional Differences

Sulfonyl vs. Thio Groups :

  • The benzylsulfonyl group in the target compound is more electron-withdrawing than the benzylthio (S-benzyl) group in . This difference impacts kinase inhibition efficacy; sulfonyl derivatives may exhibit stronger binding to ATP pockets due to enhanced polarity .
  • Thioether-containing analogs (e.g., ) show potent kinase inhibition, while sulfonamide derivatives (e.g., ) demonstrate antioxidant properties, suggesting divergent biological targets.

Schiff Base vs. Direct Substitution :

  • Compounds like 9g () incorporate a Schiff base (imine) linkage, which enhances radical scavenging due to resonance stabilization of the free radical intermediate. In contrast, direct sulfonyl substitution (as in the target compound) may prioritize stability over redox activity .

Acrylamido and Cyano Modifications: Derivatives with acrylamido substituents () exhibit pro-apoptotic effects, likely due to Michael acceptor properties that alkylate cellular thiols. The absence of such groups in the target compound suggests a different mechanism of action .

Pharmacological Data and Mechanisms

  • Anticancer Activity :
    • Benzylthio derivatives () target tyrosine kinases, while acrylamido derivatives () induce apoptosis. The sulfonyl group’s role in anticancer activity remains underexplored but may involve interference with protein-protein interactions.
  • Antioxidant Activity: Sulfonamide-linked Schiff bases () show ABTS•+ scavenging, with IC₅₀ values comparable to Trolox, a standard antioxidant.

Biological Activity

N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a benzamide moiety, which is essential for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

  • Molecular Formula: C17_{17}H16_{16}N3_{3}O2_{2}S
  • Molecular Weight: 325.4 g/mol
  • CAS Number: 149045-58-9

Antibacterial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, studies have shown that N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives demonstrate high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often surpassing the efficacy of traditional antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)Staphylococcus aureus< 0.5 µg/mL
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)Staphylococcus epidermidis< 0.7 µg/mL

Anticancer Activity

This compound has been investigated for its anticancer potential. A study involving various cancer cell lines demonstrated that thiadiazole derivatives exhibit potent cytotoxic effects. For example, a related compound showed an IC50_{50} value of 0.28 µg/mL against breast cancer MCF-7 cells .

The anticancer activity is attributed to several mechanisms:

  • Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Proteins: The compound may inhibit proteins involved in tumor proliferation and survival .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50_{50} (µg/mL)
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)benzamideMCF-7 (Breast Cancer)0.28
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)HepG2 (Liver Cancer)9.6
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)HeLa (Cervical Cancer)0.37

Case Studies and Research Findings

  • In Vitro Studies: A series of in vitro experiments showed that thiadiazole derivatives significantly inhibited the growth of various cancer cell lines including MCF-7 and HepG2. The compounds also demonstrated enhanced activity compared to standard chemotherapeutics like sorafenib .
  • Flow Cytometry Analysis: This technique revealed that specific derivatives induced apoptosis in HeLa cells by increasing the proportion of apoptotic cells significantly compared to untreated controls .
  • Molecular Docking Studies: Computational studies suggested strong binding affinity of these compounds to key molecular targets involved in cancer progression, such as VEGFR-2 and other receptor tyrosine kinases .

Q & A

Q. What are the common synthetic routes for preparing N-(5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Schotten-Baumann reactions or microwave-assisted cyclocondensation . For example, derivatives are prepared by reacting substituted benzoyl chlorides with thiosemicarbazide, followed by cyclization using phosphorus oxychloride or sulfuric acid. Microwave irradiation significantly reduces reaction time (15–20 minutes vs. 15–18 hours conventionally) while improving yields . Key intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide are generated through hydrolysis of benzoylated precursors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on FTIR (amide C=O stretch at ~1810 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.3 ppm, N=CH signals for Schiff bases), and LCMS (molecular ion peaks matching expected masses). Melting points and TLC (Rf values) are used to assess purity .

Q. How is the initial anticancer activity of this compound evaluated?

  • Methodological Answer : In vitro cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., MDA-MB-231, PC3). Compounds are tested at concentrations ranging from 1–100 μM, with IC₅₀ values calculated to determine potency. Free radical scavenging activity is measured using ABTS•+ assays, comparing results to standard antioxidants like trolox .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or thiadiazole rings) influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide enhance anticancer activity, while methoxy substituents improve antioxidant capacity. For instance, 3,4,5-trimethoxybenzylidene derivatives (e.g., compound 7i ) show superior cytotoxicity (IC₅₀: 8.2 μM) compared to unsubstituted analogs . Molecular docking against targets like 15-lipoxygenase (15-LOX) or ABL/Src kinases helps rationalize these trends .

Q. What mechanistic insights explain the pro-apoptotic effects of this compound?

  • Methodological Answer : Mechanistic studies involve flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and cell cycle analysis (propidium iodide staining) to identify arrest phases (e.g., G2/M). Western blotting for caspase-3/9 and Bax/Bcl-2 ratios further validates apoptotic pathways. For example, derivatives like 7c activate caspase-3 by 3.5-fold in glioblastoma cells .

Q. How can discrepancies between in vitro and in vivo activity data be addressed?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:
  • Pharmacokinetic optimization : LogP adjustments via substituents (e.g., -SO₂NH₂ for solubility).
  • Prodrug strategies : Masking polar groups (e.g., acetylating amines) to enhance absorption.
  • In vivo models : Testing in xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. What computational methods support the design of high-potency analogs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like tyrosine kinases. For example, docking scores (ΔG: −9.2 kcal/mol) for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide correlate with experimental IC₅₀ values (11.3 μM) in kinase inhibition assays . QSAR models using descriptors like polar surface area (PSA) and H-bond donors further guide optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.